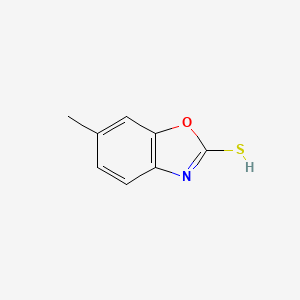

6-methyl-1,3-benzoxazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compound “6-methyl-1,3-benzoxazole-2-thiol” is a chemical entity registered in the PubChem database. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity under specific conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-methyl-1,3-benzoxazole-2-thiol” involves several steps, including the use of specific reagents and catalysts. One common method involves the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the desired compound along with imidazolium chloride as a by-product .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction environment.

Analyse Des Réactions Chimiques

Substitution Reactions (S-Alkylation)

The thiol group undergoes nucleophilic substitution, particularly in reactions with amines, leading to S-alkylation followed by Smiles rearrangement. This process has been extensively studied under varying conditions:

Reaction Mechanism

-

S-Alkylation : The thiol group reacts with alkylating agents (e.g., ClCH2COCl) to form an S-alkylated intermediate.

-

Smiles Rearrangement : The intermediate undergoes intramolecular nucleophilic attack, forming a spiro intermediate that rearomatizes to yield N-substituted benzoxazoles.

Experimental Conditions

-

Reagents : Benzoxazole-2-thiol, primary/secondary amines (e.g., aniline, cyclohexylamine), ClCH2COCl.

-

Base : K2CO3 or Cs2CO3.

-

Solvent : N,N-Dimethylacetamide (DMA).

-

Temperature : 150°C.

Product Yields

| Amine Used | Product | Yield (%) |

|---|---|---|

| Aniline | N-Phenylbenzoxazole | 71 |

| Cyclohexylamine | N-Cyclohexylbenzoxazole | 58–83 |

| Morpholine | N-Morpholinobenzoxazole | 25 |

Steric hindrance in amines (e.g., morpholine) significantly reduces yields, while aromatic amines (e.g., aniline) show higher efficiency .

Oxidation Reactions

The thiol group can be oxidized to form disulfides or sulfonic acids, though direct experimental data for 6-methyl-1,3-benzoxazole-2-thiol is limited in the reviewed sources. General thiol oxidation pathways include:

-

Disulfide Formation : Using mild oxidizing agents like hydrogen peroxide.

-

Sulfonic Acid Formation : Requires strong oxidizers (e.g., KMnO4) under acidic conditions .

Catalyst Performance

| Catalyst | Conversion (%) |

|---|---|

| LAIL@MNP | 82 |

| ZnCl2 | 35 |

| FeCl3 | 30 |

LAIL@MNP showed superior activity due to its hybrid homogeneous-heterogeneous catalytic behavior .

Reaction with Carbon Disulfide

In synthesis pathways, 2-aminophenol reacts with carbon disulfide and methyl iodide under basic conditions to form this compound. Industrial-scale production employs continuous flow reactors and nanocatalysts to enhance yield and selectivity .

Comparative Reactivity

The methyl group at the 6-position influences electronic and steric effects, modulating reactivity relative to unsubstituted benzoxazole derivatives. For example:

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

6-Methyl-1,3-benzoxazole-2-thiol is a significant intermediate in the synthesis of pharmaceuticals, particularly targeting neurological disorders. Its structure allows for modifications that enhance biological activity, making it a valuable component in drug design.

Case Study: Neurological Agents

Recent research has highlighted the compound's potential in developing neuroprotective agents. For instance, derivatives of benzoxazoles have been shown to exhibit anti-inflammatory and neuroprotective effects in models of neurodegenerative diseases . These findings suggest that this compound could lead to advancements in treatments for conditions like Alzheimer's disease.

Analytical Chemistry

Reagent for Metal Ion Detection

In analytical chemistry, this compound serves as a reagent for detecting metal ions due to its ability to form stable complexes. This property is particularly useful in environmental monitoring and industrial quality control.

Application Example

Research indicates that the compound can effectively bind to heavy metals such as lead and cadmium, allowing for their detection at trace levels in water samples . This application is critical for ensuring environmental safety and compliance with regulatory standards.

Material Science

Development of Advanced Materials

The compound is employed in creating novel materials with specific optical and thermal properties. Its incorporation into polymers and coatings enhances performance compared to traditional materials.

Innovative Uses

For example, studies have demonstrated that incorporating this compound into polymer matrices improves their thermal stability and mechanical strength . This advancement opens avenues for its use in high-performance coatings and electronic devices.

Agricultural Chemistry

Fungicide Formulation

In agricultural chemistry, the compound is recognized for its antifungal properties, making it suitable for formulating agrochemicals like fungicides. Its effectiveness offers a solution for crop protection against various fungal pathogens.

Field Studies

Field trials have shown that formulations containing this compound significantly reduce fungal infections in crops such as wheat and corn . This efficacy supports its application as a sustainable alternative to conventional fungicides.

Biochemical Research

Studies on Enzyme Inhibition

Researchers utilize this compound to investigate enzyme inhibition and protein interactions. This research contributes to understanding biochemical pathways and identifying potential therapeutic targets.

Significant Findings

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression . Such findings underscore its potential role in developing novel anticancer therapies.

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Targeting neurological disorders |

| Analytical Chemistry | Metal ion detection | Environmental monitoring |

| Material Science | Development of polymers and coatings | Enhanced thermal stability |

| Agricultural Chemistry | Formulation of fungicides | Crop protection |

| Biochemical Research | Enzyme inhibition studies | Understanding metabolic pathways |

Mécanisme D'action

The mechanism of action of compound “6-methyl-1,3-benzoxazole-2-thiol” involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

CID 2632: A cephalosporin antibiotic with antibacterial properties.

CID 6540461: Another cephalosporin with similar pharmacological actions.

CID 5362065: A compound with similar structural features and applications.

CID 5479530: Another cephalosporin used in antibacterial treatments.

Uniqueness: Compound “6-methyl-1,3-benzoxazole-2-thiol” is unique due to its specific reactivity and stability under certain conditions, making it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications set it apart from other similar compounds.

Propriétés

IUPAC Name |

6-methyl-1,3-benzoxazole-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMDWMDMUXZMHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(O2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.